molecular formula C17H23ClN2 B5318832 1-(3-Chlorophenyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine

1-(3-Chlorophenyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine

Cat. No.: B5318832
M. Wt: 290.8 g/mol
InChI Key: KFKMYTIGQRGQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chlorophenyl and cyclohex-3-en-1-ylmethyl intermediates.

    Formation of Piperazine Ring: The intermediates are then reacted with piperazine under specific conditions to form the desired compound.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and may include steps such as:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: Used as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Biological Studies: Employed in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Industrial Applications: Utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Lacks the cyclohex-3-en-1-ylmethyl group.

    4-(Cyclohex-3-en-1-ylmethyl)piperazine: Lacks the 3-chlorophenyl group.

Uniqueness

1-(3-Chlorophenyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is unique due to the presence of both the 3-chlorophenyl and cyclohex-3-en-1-ylmethyl groups, which contribute to its distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2/c18-16-7-4-8-17(13-16)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h1-2,4,7-8,13,15H,3,5-6,9-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKMYTIGQRGQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.